molecular formula C16H14ClN3O2 B10993437 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide

2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide

Cat. No.: B10993437
M. Wt: 315.75 g/mol
InChI Key: WZSJLAFHSJHFGZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1H-benzimidazol-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-7-yl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and bone health. This article summarizes the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN4O2. The compound features a benzimidazole core, which is known for its role in various therapeutic applications.

1. Inhibition of Osteoclastogenesis

Recent studies have highlighted the compound's inhibitory effects on osteoclastogenesis, which is crucial for maintaining bone density and preventing osteoporosis. Specifically, a derivative known as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) demonstrated significant anti-resorptive properties:

  • Mechanism : PPOAC-Bz altered mRNA expressions of osteoclast-specific markers and inhibited the formation of mature osteoclasts, effectively blocking bone resorption activity in vitro.
  • In Vivo Studies : In ovariectomized (OVX) mice models, PPOAC-Bz prevented bone loss, indicating its potential as a therapeutic agent for osteolytic disorders .
Effect Observation
Inhibition of OsteoclastsStrong inhibitory effect on osteoclastogenesis
Gene ExpressionAltered mRNA levels of osteoclast markers
Bone Loss PreventionEffective in OVX-induced bone loss models

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole compounds can inhibit cancer cell proliferation through various mechanisms:

  • ATF4 Pathway Inhibition : Certain derivatives have shown promise as inhibitors of the ATF4 pathway, which is implicated in cancer progression and cell stress responses .
  • Cell Line Studies : In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential use in cancer therapy.

3. Metabolic Regulation

Another area of interest is the compound's effect on metabolic pathways:

  • Insulin Sensitivity : Some studies suggest that modifications to the benzimidazole structure can enhance insulin sensitivity and glucose metabolism in diabetic models . This highlights the compound's versatility in addressing metabolic disorders alongside its anti-cancer and anti-resorptive activities.

Case Study 1: Osteoporosis Treatment

A study involving PPOAC-Bz showed a marked reduction in osteoclast activity and prevention of bone loss in OVX mice. The findings suggest that this compound could be a valuable addition to osteoporosis treatment regimens.

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxicity and induced apoptosis, supporting further exploration into its use as an anticancer agent.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C16H14ClN3O2/c1-10-18-14-7-4-12(8-15(14)19-10)20-16(21)9-22-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

WZSJLAFHSJHFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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